Guanfacine-15N3,13C2
Description
Guanfacine-15N3,13C2 is a stable isotopically labeled analog of guanfacine, a selective α2A-adrenergic receptor agonist used clinically to treat attention deficit hyperactivity disorder (ADHD) and hypertension. The compound is chemically modified with three nitrogen-15 (15N) atoms and two carbon-13 (13C) atoms, replacing natural isotopes at specific positions in the molecular structure.
This compound is primarily utilized as an internal standard in pharmacokinetic (PK) and metabolic studies. Its isotopic enrichment minimizes interference from endogenous compounds, improving assay accuracy and reproducibility .
Properties
Molecular Formula |
C9H9Cl2N3O |
|---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)/i8+1,9+1,12+1,13+1,14+1 |
InChI Key |
INJOMKTZOLKMBF-IQVLYLTESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C[13C](=O)[15N]=[13C]([15NH2])[15NH2])Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Guanfacine-15N3,13C2 involves the incorporation of stable isotopes into the Guanfacine molecule. The synthetic route typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
Guanfacine-15N3,13C2, like its unlabeled counterpart, undergoes various chemical reactions. These include:
Oxidation: Guanfacine can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Guanfacine can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Guanfacine-15N3,13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Guanfacine.
Biology: Helps in understanding the biological pathways and mechanisms involving Guanfacine.
Medicine: Used in research related to the treatment of cognitive disorders, hypertension, and ADHD
Mechanism of Action
Guanfacine-15N3,13C2 exerts its effects by acting as a selective alpha-2A adrenergic receptor agonist. This action reduces the sympathetic nerve impulses from the vasomotor center to the heart and blood vessels, leading to a decrease in blood pressure . In the prefrontal cortex, Guanfacine enhances cognitive functions by inhibiting cAMP-PKA-K+ channel signaling, thereby strengthening network connectivity and improving neuronal firing .
Comparison with Similar Compounds
Comparison with Non-Isotopic Guanfacine
Key Differences:
| Property | Guanfacine-15N3,13C2 | Non-Isotopic Guanfacine |
|---|---|---|
| Molecular Weight | ~281.7 g/mol (exact mass varies) | ~246.1 g/mol |
| Detection Sensitivity | Enhanced in MS due to isotopic labeling | Standard sensitivity in MS |
| Applications | Internal standard, tracer studies | Therapeutic use, PK studies |
| PK Profile | Identical to non-isotopic form* | Cmax: ~1.5 ng/mL (4 mg dose)† |
PK parameters (e.g., AUC, Cmax) remain equivalent to non-labeled guanfacine in bioequivalence studies .
Comparison with Other Isotopically Labeled Compounds
Metabolic Tracers (e.g., [13C6]Glucose, [13C3]Pyruvate)
Deuterated Pharmaceuticals (e.g., Deutetrabenazine)
| Property | This compound | Deuterated Drugs |
|---|---|---|
| Isotope | 15N, 13C | 2H (Deuterium) |
| Metabolic Impact | Negligible | Slows metabolism (kinetic isotope effect) |
| Primary Use | Analytical tracer | Prolonged half-life, reduced dosing |
Example : Deutetrabenazine (Austedo®), a deuterated analog of tetrabenazine, exhibits slower CYP2D6-mediated metabolism, extending its therapeutic duration .
Analytical Advantages in Drug Screening
This compound is critical in NMR-based drug screening. Hyperpolarized 13C ligands, combined with cross-polarization (CP) techniques, achieve >30% polarization within 10 minutes, significantly improving detection limits for low-abundance metabolites . This contrasts with non-labeled guanfacine, which requires higher concentrations for comparable signal-to-noise ratios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
